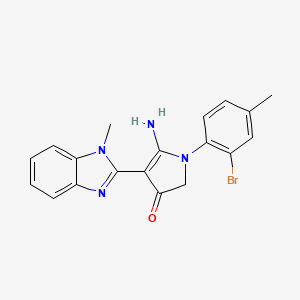
5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolone core substituted with various functional groups, including an amino group, a bromo-methylphenyl group, and a methylbenzimidazolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.
Bromination and Methylation: Bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS), followed by methylation using methyl iodide or dimethyl sulfate.
Formation of the Benzimidazole Ring: This can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions may target the nitro groups if present or the pyrrolone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the brominated phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
Medicinally, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, altering their function. The molecular targets and pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2-chloro-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(2-bromo-4-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-ethylbenzimidazol-2-yl)-2H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo group, for example, can enhance its electrophilic properties, while the benzimidazole ring can contribute to its binding affinity to biological targets.
Properties
IUPAC Name |
5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O/c1-11-7-8-14(12(20)9-11)24-10-16(25)17(18(24)21)19-22-13-5-3-4-6-15(13)23(19)2/h3-9H,10,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYKQMGFSMOEHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
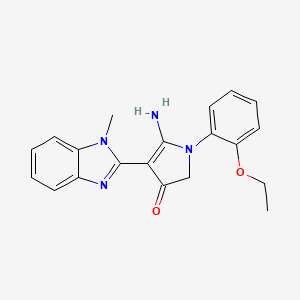
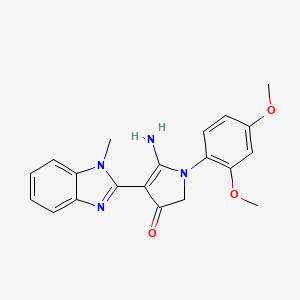
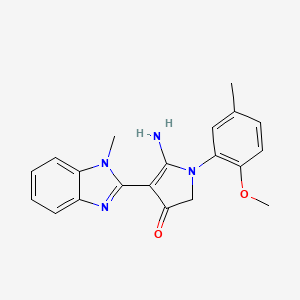
![3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid](/img/structure/B7753657.png)
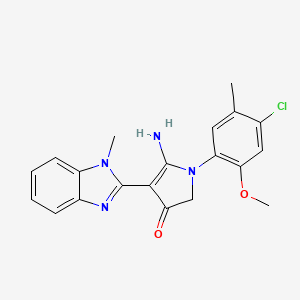
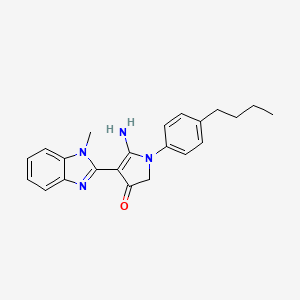
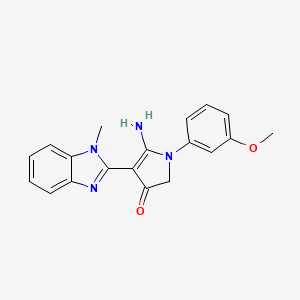
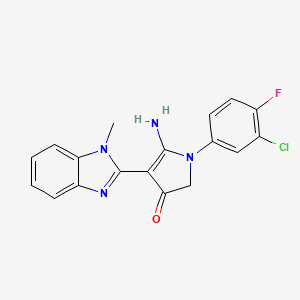
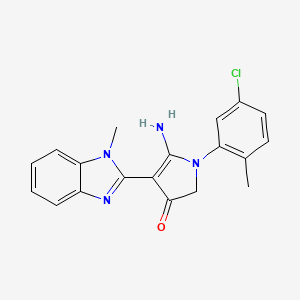
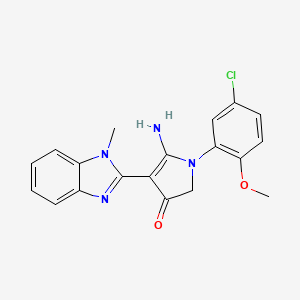
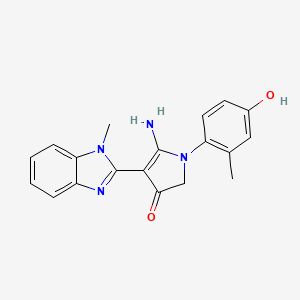
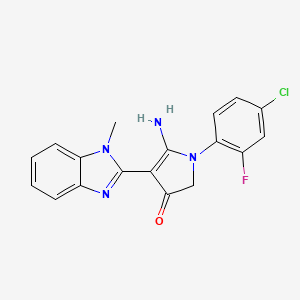
![5-amino-1-[(2-chlorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7753706.png)
![propyl 3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7753708.png)
